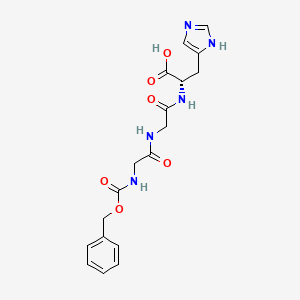
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Descripción general
Descripción
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a benzofuran derivative that has shown promising results in preclinical studies, making it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivatives :
- S. Kato and T. Morie (1996) describe a synthesis method involving methyl 4-amino-2,3-dihydroxybenzoate, highlighting the compound's utility in creating benzotriazole derivatives and other complex organic molecules (Kato & Morie, 1996).
- M. Prezent and V. Dorokhov (2012) discuss the reaction of methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, leading to the formation of ketene N-benzoylaminal, a compound showing the versatility of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in creating diverse chemical structures (Prezent & Dorokhov, 2012).
Development of Novel Heterocyclic Systems :
- J. Dodonova et al. (2010) synthesized methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, demonstrating the role of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in developing novel heterocyclic systems with potential pharmaceutical applications (Dodonova et al., 2010).
Supramolecular Chemistry and Crystal Structures :
- J. Portilla et al. (2007) investigated the hydrogen-bonded structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, providing insights into the compound's role in forming complex molecular architectures (Portilla et al., 2007).
Electrochemical Applications :
- H. Senboku et al. (2011) described a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, indicating the potential of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in electrochemistry (Senboku et al., 2011).
Bioactive Molecule Synthesis :
- T. Kakigami et al. (1998) worked on the synthesis of serotonin 5-HT4 receptor agonistic activity of optical isomers, showcasing the significance of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in the synthesis of pharmacologically active molecules (Kakigami et al., 1998).
Mecanismo De Acción
Target of Action
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is known to be an impurity of Prucalopride . Prucalopride is a selective 5-HT4 receptor agonist . Therefore, it can be inferred that the primary target of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate could be the 5-HT4 receptors.
Biochemical Pathways
Given its potential interaction with 5-ht4 receptors , it may influence serotonin signaling pathways, which play crucial roles in various biological processes including mood regulation, gastrointestinal motility, and more.
Result of Action
Its potential interaction with 5-ht4 receptors suggests that it may influence cellular processes regulated by serotonin signaling .
Propiedades
IUPAC Name |
methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKJMUYUUPEQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














